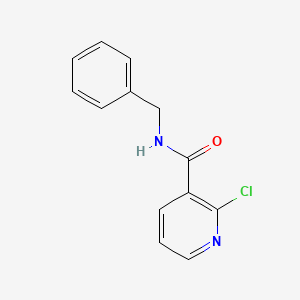

N-Benzyl-2-chloronicotinamide

Description

Contextualization within Nicotinamide (B372718) and Benzyl-Containing Compound Classes

N-Benzyl-2-chloronicotinamide is a derivative of nicotinamide, a form of vitamin B3 that is fundamental to various biological processes. Nicotinamide-based structures are recognized for their diverse biological activities and have been explored as promising leads for kinase inhibitors and in the development of anticancer agents. The core nicotinamide structure in this compound provides a framework that is known to interact with biological targets.

Simultaneously, the presence of a benzyl (B1604629) group categorizes it within the broad class of benzyl-containing compounds. Benzyl groups are prevalent in numerous biologically active molecules and are known to influence properties such as solubility, stability, and the ability to interact with enzymes and receptors. leyan.com This functional group is a common feature in many pharmaceuticals and agrochemicals.

Significance of this compound in Contemporary Organic Chemistry and Medicinal Chemistry Research

The significance of this compound in modern research is twofold. In organic chemistry, it serves as a valuable building block for the synthesis of more complex molecules. The presence of a reactive chlorine atom on the pyridine (B92270) ring allows for a variety of substitution reactions, enabling the creation of diverse chemical libraries. bldpharm.com

In the realm of medicinal chemistry, while direct and extensive research on this compound itself is emerging, studies on closely related analogues have highlighted the potential of this scaffold. For instance, a derivative, N-(3-Benzyl-5-hydroxyphenyl)-2-chloronicotinamide, has been synthesized and evaluated for its biological activity. nih.gov Research into such related compounds underscores the potential for this compound to serve as a template for the design of new therapeutic agents. Similarly, in agrochemical research, a class of compounds known as N-(arylmethoxy)-2-chloronicotinamides, which are structurally analogous, have been synthesized and shown to possess significant herbicidal properties. nih.govscbt.comresearchgate.netsci-hub.box

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 65423-28-1 | scbt.comfishersci.comthermofisher.com |

| Molecular Formula | C₁₃H₁₁ClN₂O | scbt.comthermofisher.com |

| Molecular Weight | 246.69 g/mol | scbt.com |

| Physical State | Solid | fishersci.com |

| Appearance | White | fishersci.com |

| Melting Point | 117.6 - 120.8 °C | fishersci.com |

Properties

IUPAC Name |

N-benzyl-2-chloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-12-11(7-4-8-15-12)13(17)16-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXUVPQJEQBSSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80215731 | |

| Record name | Nicotinamide, N-benzyl-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65423-28-1 | |

| Record name | 3-Pyridinecarboxamide, 2-chloro-N-(phenylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65423-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinamide, N-benzyl-2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065423281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinamide, N-benzyl-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N3-Benzyl-2-chloronicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Benzyl 2 Chloronicotinamide and Its Designed Analogues

Strategies for the Direct Synthesis of N-Benzyl-2-chloronicotinamide

The direct synthesis of this compound (C13H11ClN2O) typically involves the formation of an amide bond between a 2-chloronicotinic acid derivative and benzylamine (B48309). uni.lu One common approach is the acylation of benzylamine with 2-chloronicotinoyl chloride. This method involves activating the carboxylic acid group of 2-chloronicotinic acid by converting it into a more reactive acyl chloride, which then readily reacts with benzylamine to form the desired amide product.

Another strategy involves the use of coupling agents to facilitate the reaction between 2-chloronicotinic acid and benzylamine. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like N-hydroxysuccinimide (NHS), can be used to activate the carboxylic acid and promote amide bond formation under milder conditions.

Preparative Routes to Key Precursors and Intermediates

The synthesis of this compound relies on the availability of its key precursors. The following sections detail the synthetic routes to these essential building blocks.

Synthesis of 2-Chloronicotinamide (B82574) Building Blocks

A primary precursor, 2-Chloronicotinamide, can be synthesized from several starting materials. A widely used method begins with 2-chloro-3-cyanopyridine. chemicalbook.comchemicalbook.com This process involves the hydrolysis of the nitrile group under acidic conditions.

In a typical procedure, 2-chloro-3-cyanopyridine is treated with concentrated sulfuric acid and heated. chemicalbook.com The reaction mixture is then carefully neutralized with a base, such as ammonia, to precipitate the 2-chloronicotinamide product. chemicalbook.comchemicalbook.com This method is efficient, often providing high yields of the desired intermediate. chemicalbook.com

Alternative precursors for 2-chloronicotinamide synthesis include 2-chloronicotinic acid and its esters, such as ethyl 2-chloronicotinate. chemicalbook.com These can be converted to the amide through various amidation procedures. Additionally, 2-chloronicotinonitrile has been prepared from nicotinamide-1-oxide by treatment with phosphorus pentachloride and phosphorus oxychloride. orgsyn.org

Table 1: Synthesis of 2-Chloronicotinamide from 2-Chloro-3-cyanopyridine

| Starting Material | Reagents | Reaction Conditions | Yield |

|---|

Methods for N-Benzylated Amine and Related Intermediate Generation

The generation of N-benzylated amines, such as benzylamine, is crucial for the synthesis of the target compound. Several methodologies exist for this purpose.

One common industrial method is the reaction of benzyl (B1604629) chloride with ammonia. nih.gov However, this can lead to mixtures of primary, secondary, and tertiary amines. A more controlled laboratory synthesis involves the reductive amination of benzaldehyde. google.com This two-step, one-pot process first involves the reaction of benzaldehyde with an amine to form an imine, which is then reduced to the corresponding N-benzylamine using a reducing agent like sodium borohydride or catalytic hydrogenation (e.g., with a Palladium-on-carbon catalyst). google.com

The "borrowing hydrogen" methodology offers an atom-economical alternative, where benzyl alcohol is reacted directly with an amine. nih.govrsc.org This process, often catalyzed by transition metals like nickel or ruthenium, involves the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the amine, followed by reduction using the "borrowed" hydrogen. nih.gov

Other methods include the N-alkylation of amines with benzyl halides, such as the reaction of aniline with benzyl chloride in the presence of a base like sodium bicarbonate. orgsyn.org More advanced techniques involve the Petasis reaction, a three-component reaction of an amine, a boronic acid, and formaldehyde, to generate N-benzylated amines. organic-chemistry.org

Table 2: Selected Methods for N-Benzylated Amine Synthesis

| Method | Starting Materials | Key Reagents/Catalysts | Byproducts |

|---|---|---|---|

| Reductive Amination | Benzaldehyde, Amine | Pd/C, H2 or NaBH4 | Water |

| Borrowing Hydrogen | Benzyl alcohol, Amine | Ni, Ru, or Co catalysts | Water nih.govrsc.org |

| N-Alkylation | Benzyl chloride, Aniline | Sodium bicarbonate | Sodium chloride, Water orgsyn.org |

Advanced Derivatization Approaches for this compound Analogues

Starting from this compound, various advanced synthetic methods can be employed to create a diverse library of analogues.

N-Acylation Reactions for Amide Bond Formation

N-acylation is a fundamental reaction for creating amide bonds and is widely used to synthesize derivatives of amines. bath.ac.ukresearchgate.net In the context of this compound analogues, N-acylation can be used to introduce a wide variety of substituents. For instance, reacting different carboxylic acids (or their activated forms like acyl chlorides) with various primary or secondary amines can generate a library of amide compounds. organic-chemistry.org

Modern methods for amide bond formation often employ coupling reagents to facilitate the reaction between a carboxylic acid and an amine under mild conditions, which helps to avoid racemization of chiral centers. organic-chemistry.org Catalytic approaches are also being developed to make amide synthesis more efficient and sustainable. bath.ac.uk For example, a procedure for the synthesis of N-Benzyl 2-(3-methylcarbamoylphenoxy)nicotinamide involves the reaction of N-Benzyl 2-(3-carboxyphenoxy)nicotinamide with N-methylmorpholine and isobutyl chloroformate, followed by the addition of monomethylamine gas. prepchem.com

O-Heteroarylation and Smiles Rearrangement Cascade Reactions Utilizing N-Substituted-2-chloronicotinamides

A sophisticated approach for creating complex analogues involves a one-pot cascade reaction combining O-heteroarylation and the Smiles rearrangement. researchgate.net This methodology has been used to synthesize novel benzopyrido chemicalbook.comgoogle.comoxazepinones from N-substituted-2-chloronicotinamides and o-halogenated phenols. researchgate.net

The reaction is typically catalyzed by a copper source, such as cuprous oxide, in the presence of a base like cesium carbonate. researchgate.net The process begins with the copper-catalyzed O-heteroarylation, where the oxygen of the phenol (B47542) attacks the carbon bearing the chlorine atom on the pyridine (B92270) ring. This is followed by an intramolecular nucleophilic aromatic substitution known as the Smiles rearrangement, which leads to the formation of a new ring system. This cascade reaction provides an efficient route to complex heterocyclic structures that would be difficult to access through other methods. researchgate.net

Table 3: O-Heteroarylation-Smiles Rearrangement Cascade Reaction

| Reactant 1 | Reactant 2 | Catalyst/Base | Product Type |

|---|

Introduction of Substituted Arylmethoxy Moieties into N-Chloronicotinamide Frameworks

The synthesis of N-(arylmethoxy)-2-chloronicotinamides has been explored to investigate the impact of various substituents on the biological activity of the nicotinamide (B372718) scaffold. A key methodology involves a multi-step synthesis starting from 2-chloronicotinic acid.

The general synthetic route commences with the conversion of 2-chloronicotinic acid to its corresponding acyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂). The resulting 2-chloronicotinoyl chloride is then reacted with a hydroxylamine derivative. Subsequently, the introduction of the substituted arylmethoxy moiety is achieved by reacting the intermediate with a substituted benzyl halide in the presence of a base, such as sodium hydroxide, in a suitable solvent like dimethylformamide (DMF).

A study focused on the synthesis of a series of N-(arylmethoxy)-2-chloronicotinamides for evaluation as potential herbicides provides a concrete example of this methodology. rsc.orgresearchgate.netnih.gov In this research, various substituted benzyl compounds were introduced to create a library of analogues. The herbicidal activity of these compounds was then assessed, with several analogues demonstrating significant efficacy. For instance, compound 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide) was found to have excellent herbicidal activity against Lemna paucicostata (duckweed), with an IC₅₀ value of 7.8 μM. rsc.orgresearchgate.netnih.gov This highlights the importance of the substituted arylmethoxy group in modulating the biological properties of the N-chloronicotinamide framework.

The table below summarizes the herbicidal activity of selected N-(arylmethoxy)-2-chloronicotinamide analogues against bentgrass (Agrostis stolonifera). nih.gov

| Compound | R Substituent | Herbicidal Activity against Bentgrass at 1000 μM |

|---|---|---|

| 5a | 2-F | 5 (Good) |

| 5b | 3-F | 5 (Good) |

| 5c | 4-F | 5 (Good) |

| 5d | 2-Cl | 5 (Good) |

| 5e | 3-Cl | 5 (Good) |

| 5f | 3,4-diCl | 5 (Good) |

| 5g | 2-Br | 5 (Good) |

| 5h | 3-Br | 5 (Good) |

| 5i | 4-Br | 5 (Good) |

| 5j | 2-Me | 5 (Good) |

| 5k | 3-Me | 5 (Good) |

| 5l | 4-Me | 5 (Good) |

| 5m | 2-CF3 | 5 (Good) |

| 5n | 3-CF3 | 5 (Good) |

| 5o | 4-CF3 | 5 (Good) |

Methodological Advancements and Process Optimization in this compound Synthesis

While specific literature on the process optimization of this compound synthesis is not extensively detailed, advancements in the synthesis of nicotinamide derivatives, in general, offer significant insights into potential optimization strategies. These advancements focus on improving efficiency, reducing environmental impact, and enhancing safety.

One of the key areas of advancement is the use of continuous-flow microreactors. A recent study demonstrated a green and concise synthesis of nicotinamide derivatives using a continuous-flow microreactor catalyzed by Novozym® 435, an immobilized lipase from Candida antarctica. rsc.orgresearchgate.netnih.gov This enzymatic approach, which couples methyl nicotinate with various amines, including benzylamines, achieves high product yields (81.6–88.5%) with substantially shorter reaction times (35 minutes) compared to traditional batch processes. rsc.orgresearchgate.netnih.gov The use of an environmentally friendly solvent like tert-amyl alcohol further enhances the green credentials of this methodology. rsc.orgresearchgate.net Such a system could be adapted for the synthesis of this compound, potentially from 2-chloronicotinic acid esters, offering a more sustainable and efficient manufacturing process.

Another area of progress lies in the development of novel catalysts for the amidation reaction, which is central to the synthesis of this compound. Direct amidation of carboxylic acids with amines is an atom-economical approach, and various catalysts have been developed to facilitate this transformation under milder conditions. For instance, solid-supported arylboronic acid catalysts have been shown to be effective for a wide range of substrates and can be easily recovered and reused, making them suitable for packed-bed flow reactors. The use of such heterogeneous catalysts can simplify product purification and reduce waste.

Furthermore, advancements in coupling reagents and reaction conditions for amide bond formation are also relevant. While traditional methods often rely on stoichiometric activating agents that generate significant waste, newer catalytic systems are being developed to overcome this limitation. For the synthesis of N-substituted-2-chloronicotinamides, copper-catalyzed coupling reactions have been employed under basic conditions, demonstrating the utility of transition-metal catalysis in forming the amide bond.

The table below outlines a comparison of traditional batch synthesis with modern continuous-flow synthesis for nicotinamide derivatives, highlighting the potential for process optimization.

| Parameter | Traditional Batch Synthesis | Continuous-Flow Microreactor Synthesis |

|---|---|---|

| Reaction Time | Several hours to days | Minutes |

| Product Yield | Variable | High (e.g., 81.6–88.5%) |

| Catalyst | Often stoichiometric activating agents or harsh catalysts | Reusable enzymes (e.g., Novozym® 435) or heterogeneous catalysts |

| Solvent | Often hazardous or non-green solvents | Environmentally friendly solvents (e.g., tert-amyl alcohol) |

| Process Control | Limited | Precise control over temperature, pressure, and mixing |

| Scalability | Can be challenging | More straightforward scale-up |

| Safety | Potential for thermal runaway in large batches | Improved heat and mass transfer, reducing safety risks |

Reaction Kinetics and Mechanistic Investigations of N Benzyl 2 Chloronicotinamide and N Chloronicotinamide Oxidants

Oxidative Transformations Mediated by N-Chloronicotinamide Derivatives

N-chloronicotinamide (NCN) and its derivatives have been established as effective oxidants for a range of organic substrates. The following sections delve into the kinetic and mechanistic details of these transformations.

Kinetic Studies of Benzyl (B1604629) Ether Oxidation

The oxidation of benzyl ethers by N-chloronicotinamide (NCN) in an aqueous acetic acid medium has been a subject of detailed kinetic investigations. researchgate.netijpcbs.com Studies on various benzyl ethers have consistently shown that the reaction follows first-order kinetics with respect to both the oxidant [NCN] and the benzyl ether substrate. researchgate.net The primary product of this oxidation is benzaldehyde. researchgate.netijpcbs.com

A key observation in these studies is the effect of the reaction medium's dielectric constant. An increase in the dielectric constant of the medium leads to an increase in the rate of oxidation, suggesting that the transition state is more polar than the reactants. researchgate.net The addition of nicotinamide (B372718), the reduction product of NCN, has a negligible effect on the reaction rate. researchgate.net Furthermore, a slight increase in the rate is observed with an increase in the concentration of perchloric acid and sodium chloride. researchgate.net

| Parameter | Observation | Reference |

| Order with respect to [NCN] | First Order | researchgate.net |

| Order with respect to [Benzyl Ether] | First Order | researchgate.net |

| Effect of Dielectric Constant | Rate increases with increasing dielectric constant | researchgate.net |

| Effect of Nicotinamide | Negligible | researchgate.net |

| Effect of [HClO₄] and [NaCl] | Slight rate increase | researchgate.net |

| Major Product | Benzaldehyde | researchgate.netijpcbs.com |

Mechanistic Elucidation of Phenol (B47542) and Nitrophenol Chlorination

The chlorination of phenol and p-nitrophenol by N-chloronicotinamide in an aqueous acetic acid medium in the presence of perchloric acid has been thoroughly investigated. asianpubs.orgasianpubs.orgresearchgate.net The reaction exhibits first-order kinetics with respect to [N-chloronicotinamide] and [H⁺]. asianpubs.orgasianpubs.orgresearchgate.net However, the order with respect to the substrate (phenol or p-nitrophenol) is fractional, suggesting a complex reaction mechanism likely involving a pre-equilibrium step. asianpubs.orgasianpubs.orgresearchgate.net

A significant finding is the inverse relationship between the reaction rate and the dielectric constant of the medium; the rate decreases as the dielectric constant increases. asianpubs.orgasianpubs.org This indicates that the activated complex is less polar than the reactant molecules. asianpubs.org The major products of these chlorination reactions are 4-chlorophenol (B41353) from phenol and 2-chloro-4-nitrophenol (B164951) from p-nitrophenol. asianpubs.orgasianpubs.orgresearchgate.net

| Substrate | Parameter | Observation | Reference |

| Phenol & p-Nitrophenol | Order with respect to [NCN] | First Order | asianpubs.orgasianpubs.orgresearchgate.net |

| Order with respect to [H⁺] | First Order | asianpubs.orgasianpubs.orgresearchgate.net | |

| Order with respect to [Substrate] | Fractional | asianpubs.orgasianpubs.orgresearchgate.net | |

| Effect of Dielectric Constant | Rate decreases with increasing dielectric constant | asianpubs.orgasianpubs.org | |

| Phenol | Major Product | 4-Chlorophenol | asianpubs.orgasianpubs.orgresearchgate.net |

| p-Nitrophenol | Major Product | 2-Chloro-4-nitrophenol | asianpubs.orgasianpubs.orgresearchgate.net |

Kinetic Analysis of Primary Alcohol Oxidation

The oxidation of primary alcohols by N-chloronicotinamide in a 90% (v/v) acetic acid-water mixture demonstrates first-order dependence on [NCN], [H⁺], and [Cl⁻]. researchgate.net A slight increase in the reaction rate is observed with an increase in the concentration of the alcohol. researchgate.net The addition of nicotinamide, the product of NCN reduction, does not affect the rate of the reaction. researchgate.net In related studies with other N-halo compounds, the oxidation of primary alcohols often leads to the corresponding aldehydes. sphinxsai.comnih.gov

For the oxidation of various aliphatic primary alcohols by N-chloropyrazinamide, a related N-halo compound, the reaction shows first-order dependence with respect to the oxidant and H⁺ ions, but zero-order with respect to the alcohol. sphinxsai.com This suggests that the alcohol is not involved in the rate-determining step. sphinxsai.com

Investigation of Aromatic Acetal Oxidation Kinetics

Kinetic studies on the oxidation of aromatic acetals by N-chloronicotinamide reveal that the reaction follows first-order kinetics with respect to [NCN] and is zero-order with respect to the [acetal]. researchgate.net This indicates that the rate-determining step involves the oxidant and not the acetal. researchgate.net An increase in the ionic strength of the medium has a marginal effect on the reaction rate, while an increase in the dielectric constant of the medium decreases the rate. researchgate.net The addition of nicotinamide also slightly decreases the rate of the reaction. researchgate.net

Proposed Reaction Mechanisms for N-Chloronicotinamide Catalyzed and Stoichiometric Reactions

Based on the kinetic data, several reaction mechanisms have been proposed for the oxidative transformations mediated by N-chloronicotinamide. A common feature in many of these reactions, particularly in acidic media, is the involvement of the protonated form of the oxidant, NCNH⁺, as the effective oxidizing species. asianpubs.org

In the oxidation of benzyl ethers, a proposed mechanism involves the formation of a complex between the ether and the oxidant, which then decomposes in the rate-determining step to yield the products. researchgate.net

For the chlorination of phenols, the fractional order with respect to the substrate suggests a mechanism involving a pre-equilibrium step where the phenol forms a complex with the protonated oxidant (NCNH⁺). This complex then rearranges in the rate-determining step to yield the chlorinated product. asianpubs.org

In the case of primary alcohol oxidation, where the reaction is zero-order in alcohol, the proposed mechanism involves the slow, rate-determining formation of an active oxidizing species from NCN, which then rapidly oxidizes the alcohol in a subsequent step. sphinxsai.com

Influence of Reaction Environment on N-Chloronicotinamide Reactivity

The reactivity of N-chloronicotinamide is significantly influenced by the surrounding reaction environment, including the solvent composition, ionic strength, and pH.

The dielectric constant of the medium plays a crucial role. For instance, in the oxidation of benzyl ethers, an increase in the dielectric constant increases the reaction rate, suggesting a more polar transition state. researchgate.net Conversely, in the chlorination of phenols and the oxidation of aromatic acetals, an increase in the dielectric constant decreases the rate, indicating a less polar activated complex. researchgate.netasianpubs.org

The acidity of the medium is another critical factor. Many NCN-mediated oxidations are acid-catalyzed, with the reaction rate showing a first-order dependence on the hydrogen ion concentration. asianpubs.orgresearchgate.net This is attributed to the formation of the more reactive protonated species, NCNH⁺. asianpubs.org

The ionic strength of the medium generally has a negligible or marginal effect on the reaction rates for the oxidation of benzyl ethers and aromatic acetals, suggesting that the rate-determining step does not involve the interaction of two ions. researchgate.netsphinxsai.com

Solvent Effects and Dielectric Constant Modulations

The composition of the solvent medium plays a critical role in the kinetics of oxidation reactions involving N-Chloronicotinamide. The rate of these reactions is significantly influenced by the dielectric constant (D) of the medium, which is often adjusted by varying the ratio of an organic solvent, such as acetic acid, to water.

Research has shown that the effect of the dielectric constant can vary depending on the substrate being oxidized. In the oxidation of benzyl ethers by NCN in an aqueous acetic acid medium, the reaction rate was observed to increase with an increasing dielectric constant of the medium researchgate.net. This suggests that the transition state is more polar than the reactants and is stabilized by more polar solvents.

Conversely, in the oxidation of other substrates like chalcones and cyclohexanol (B46403) by NCN, the reaction rate increases with an increase in the percentage of acetic acid, which corresponds to a decrease in the dielectric constant of the medium imedpub.comchristuniversity.in. A plot of the logarithm of the observed rate constant (log k_obs) versus the reciprocal of the dielectric constant (1/D) yields a straight line with a positive slope. This relationship indicates that the reaction likely involves a positive ion and a dipole in the rate-determining step, which is favored in media of lower polarity imedpub.com. This trend is also observed in the oxidation of α-amino acids by NCN, where a decrease in the dielectric constant of the medium increases the reaction rate researchgate.net.

Table 1: Effect of Solvent Composition on NCN Oxidation Rate The following table is interactive and represents typical findings. Specific values may vary based on the substrate and exact reaction conditions.

| % Acetic Acid (v/v) | Dielectric Constant (D) | k_obs (s⁻¹) for Benzyl Ether Oxidation researchgate.net | k_obs (s⁻¹) for Chalcone (B49325) Oxidation imedpub.com |

|---|---|---|---|

| 60 | High | Increases | Decreases |

| 70 | ↓ | ↓ | ↑ |

| 80 | ↓ | ↓ | ↑ |

| 90 | Low | Decreases | Increases |

Ionic Strength Impact on Reaction Rates

The ionic strength of the reaction medium, typically adjusted using an inert salt like sodium chloride (NaCl) or sodium perchlorate (B79767) (NaClO₄), is another factor that can elucidate reaction mechanisms. The effect of ionic strength helps to determine whether charged species are involved in the rate-determining step of the reaction.

Kinetic investigations of NCN oxidations have yielded varied results regarding the impact of ionic strength, often depending on the specific substrate. For the oxidation of chalcones in an aqueous acetic acid medium, the variation of ionic strength was found to have no significant effect on the reaction rate imedpub.com. Similarly, the oxidation of certain aromatic acetals by NCN showed only a marginal effect on the rate with increasing ionic strength researchgate.net. This suggests that the rate-limiting step in these reactions does not involve the interaction of charged particles.

In contrast, the oxidation of benzyl ethers by NCN demonstrated a small increase in the reaction rate with an increase in the concentration of NaCl researchgate.net. This slight positive salt effect could indicate the involvement of a dipole in the rate-limiting step researchgate.net. For a reaction between two neutral molecules or an ion and a neutral molecule, the rate is expected to be largely independent of the ionic strength of the medium.

Table 2: Influence of Ionic Strength on NCN Oxidation Rate This interactive table summarizes the observed effects of adding an inert salt on the reaction rate constant (k_obs).

| Substrate | Effect of Increasing Ionic Strength | Inference on Rate-Determining Step |

|---|---|---|

| Chalcones imedpub.com | No significant effect | Does not involve charged species |

| Aromatic Acetals researchgate.net | Marginal effect | Does not primarily involve charged species |

| Benzyl Ethers researchgate.net | Small rate increase | May involve dipole-dipole or ion-dipole interaction |

Determination of Activation Parameters and Thermodynamic Considerations

The influence of temperature on the reaction rate is a fundamental aspect of kinetic studies, allowing for the determination of activation and thermodynamic parameters. By conducting reactions at different temperatures, the Arrhenius and activation parameters, including the energy of activation (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), can be calculated researchgate.netchristuniversity.in.

Studies on the oxidation of various substrates by N-halo compounds have successfully used temperature-dependence data to calculate these parameters and support proposed mechanisms researchgate.netchristuniversity.insphinxsai.com. The linearity of Arrhenius plots (log k_obs vs. 1/T) confirms the validity of the Arrhenius equation for these reactions over the studied temperature range.

Table 3: Representative Thermodynamic Activation Parameters for N-Halo Oxidant Reactions The following interactive table presents typical values for activation parameters calculated from temperature-dependent kinetic studies. The specific values are illustrative of those found in studies of N-halo oxidants.

| Parameter | Typical Value | Significance |

|---|---|---|

| Ea (kJ mol⁻¹) | 50 - 80 | Energy barrier of the reaction |

| ΔH‡ (kJ mol⁻¹) | 45 - 75 | Heat required to form the activated complex |

| ΔS‡ (J K⁻¹ mol⁻¹) | -80 to -150 | Change in order; negative values suggest a more ordered transition state sphinxsai.com |

| ΔG‡ (kJ mol⁻¹) | 85 - 100 | Overall free energy barrier to reaction |

Advanced Analytical and Spectroscopic Characterization in N Benzyl 2 Chloronicotinamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional spectra, the chemical environment and connectivity of each atom in N-Benzyl-2-chloronicotinamide can be mapped.

One-dimensional NMR provides fundamental information about the number and types of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the benzyl (B1604629) and chloronicotinamide moieties. The aromatic protons of the benzyl group would typically appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (-CH₂-) would likely present as a doublet around 4.6 ppm, coupled to the adjacent amide proton. The amide proton (-NH-) would give rise to a triplet at approximately 9.0 ppm. The protons on the pyridine (B92270) ring of the chloronicotinamide fragment would exhibit characteristic shifts and coupling patterns, providing insight into their relative positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbon of the amide group is expected to have a chemical shift in the region of 164 ppm. The carbons of the benzyl group's aromatic ring would appear between 127 and 138 ppm, while the benzylic carbon would be found further upfield. The carbons of the 2-chloropyridine (B119429) ring would have distinct chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atom.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide (C=O) | - | ~164.0 |

| Benzyl CH₂ | ~4.6 (d) | ~43.0 |

| Benzyl Aromatic CH | ~7.2-7.4 (m) | ~127.0-129.0 |

| Benzyl Quaternary C | - | ~138.0 |

| Pyridine C2-Cl | - | ~150.0 |

| Pyridine C3 | - | ~135.0 |

| Pyridine C4-H | ~8.2 (dd) | ~140.0 |

| Pyridine C5-H | ~7.4 (dd) | ~123.0 |

| Pyridine C6-H | ~8.5 (dd) | ~148.0 |

| Amide NH | ~9.0 (t) | - |

| (Note: These are predicted values and may vary in experimental conditions. d=doublet, t=triplet, m=multiplet, dd=doublet of doublets) |

Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms.

HSQC-DEPT (Heteronuclear Single Quantum Coherence - Distortionless Enhancement by Polarization Transfer): This experiment would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the one-dimensional spectra.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, key absorption bands would be expected for the N-H stretch of the amide group (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-H stretches of the aromatic and aliphatic groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aromatic rings in this compound would be expected to exhibit characteristic absorption maxima in the UV region, typically around 200-300 nm.

Interactive Data Table: Expected IR and UV-Vis Data for this compound

| Technique | Expected Absorption | Functional Group/Transition |

| IR | ~3300 cm⁻¹ | N-H Stretch (Amide) |

| IR | ~3100-3000 cm⁻¹ | Aromatic C-H Stretch |

| IR | ~2950-2850 cm⁻¹ | Aliphatic C-H Stretch |

| IR | ~1650 cm⁻¹ | C=O Stretch (Amide I) |

| IR | ~1550 cm⁻¹ | N-H Bend (Amide II) |

| UV-Vis | ~260 nm | π → π* transitions (Aromatic) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis. For this compound (molecular weight: 246.69 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 246. The presence of chlorine would also result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak. Common fragmentation patterns would likely involve the cleavage of the amide bond, leading to fragments corresponding to the benzyl cation (m/z 91) and the 2-chloronicotinoyl cation.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

| 246/248 | [M]⁺ (Molecular Ion) |

| 139/141 | [C₆H₃ClNCO]⁺ |

| 106 | [C₇H₆N]⁺ |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

Elemental Analysis (CHN)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a pure sample. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₁₃H₁₁ClN₂O). A close agreement between the experimental and theoretical values serves as a confirmation of the compound's purity and empirical formula.

Interactive Data Table: Theoretical Elemental Analysis for this compound

| Element | Theoretical Percentage |

| Carbon (C) | 63.29% |

| Hydrogen (H) | 4.49% |

| Nitrogen (N) | 11.36% |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the research and quality control of this compound. Its high resolution and sensitivity make it an indispensable tool for assessing the purity of synthesized batches, quantifying the compound, and separating it from starting materials, by-products, and degradation products. A typical analytical approach employs reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity.

In the context of this compound, a molecule possessing both hydrophobic (benzyl and chloropyridine groups) and moderately polar (amide linkage) characteristics, RP-HPLC is particularly effective. The stationary phase is typically a nonpolar material, such as silica (B1680970) chemically modified with C18 (octadecylsilyl) groups, while the mobile phase is a more polar solvent mixture, commonly consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.

The separation mechanism relies on the partitioning of the analyte between the stationary and mobile phases. By adjusting the composition of the mobile phase, typically through a gradient elution where the proportion of the organic solvent is increased over time, a fine-tuned separation of this compound from impurities with different polarities can be achieved. Detection is most commonly performed using an ultraviolet (UV) detector, as the aromatic rings in the molecule exhibit strong absorbance at specific wavelengths, generally in the range of 254-270 nm.

Detailed research findings from analogous compounds suggest that a well-developed HPLC method can achieve excellent peak symmetry and resolution, allowing for the accurate determination of purity. The retention time of this compound is a key parameter for its identification under specific chromatographic conditions, while the area under its chromatographic peak is proportional to its concentration, enabling precise quantification.

For a comprehensive purity assessment, a validation process according to the International Council for Harmonisation (ICH) guidelines is typically performed. This ensures the method is specific, linear, accurate, precise, and robust. Such a validated method is crucial for ensuring the quality and consistency of this compound used in further research and development.

The following data tables outline a representative set of HPLC parameters and a sample of purity assessment results for this compound, based on established principles for similar chemical entities.

Table 1: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Value/Description |

| Chromatographic System | HPLC with UV Detector |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 262 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile/Water (50:50 v/v) |

Table 2: Illustrative Data from HPLC Purity Assessment of a Synthesized Batch

| Peak Identity | Retention Time (min) | Peak Area (mAU*s) | Area % |

| Impurity 1 (e.g., 2-Chloronicotinic acid) | 3.45 | 15.2 | 0.08 |

| Impurity 2 (e.g., Benzylamine) | 4.12 | 28.7 | 0.15 |

| This compound | 11.58 | 19055.4 | 99.61 |

| Impurity 3 (Unknown) | 13.21 | 11.5 | 0.06 |

| Impurity 4 (Unknown) | 14.05 | 19.1 | 0.10 |

| Total | 19129.9 | 100.00 |

Q & A

Q. What are the optimal synthetic routes for preparing N-Benzyl-2-chloronicotinamide?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-chloronicotinic acid derivatives with benzylamine in the presence of coupling agents like EDCI/HOBt. For example, in analogous syntheses (e.g., substituted benzamides), acetonitrile and triethylamine are used as solvents and bases, followed by silica gel chromatography for purification (elution with chloroform or acetone) . Reaction conditions (50–60°C, 2–3 hours) should be optimized to minimize side products. Purity can be verified via HPLC (>98%) and NMR .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Chlorinated nicotinamides are sensitive to hydrolysis; stability tests under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) can assess degradation. Monitor via LC-MS for dechlorination or benzyl-group cleavage. Use PPE (gloves, goggles) and work in a fume hood due to potential toxicity .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR (¹H/¹³C, DEPT-135) to confirm substitution patterns and benzyl-group integration .

- HPLC-MS (C18 column, acetonitrile/water gradient) to assess purity and detect impurities (e.g., dechlorinated byproducts) .

- FT-IR for carbonyl (C=O, ~1650 cm⁻¹) and C-Cl (~750 cm⁻¹) bond validation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (153 K, Mo-Kα radiation) determines bond angles, torsion angles, and packing motifs. For example, in related N-benzylchloroacetamides, crystallography confirmed the planarity of the nicotinamide ring and benzyl-group orientation . Data refinement (R factor <0.05) and hydrogen-bonding network analysis are critical for understanding stability and reactivity .

Q. What strategies mitigate data contradictions in biological activity assays for this compound?

Methodological Answer: Discrepancies may arise from impurity interference or assay conditions. Solutions include:

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer: Design analogs by modifying:

- Benzyl substituents : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance electrophilicity .

- Chlorine position : Compare 2-, 4-, and 6-chloro isomers via in vitro assays (e.g., enzyme inhibition).

- Nicotinamide core : Replace with pyrazinamide or thiazole rings to probe steric effects. Biological evaluation should follow standardized protocols (e.g., IC₅₀ determination in triplicate) .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model reaction pathways. Calculate Fukui indices to identify electrophilic sites (e.g., C2 of nicotinamide). Molecular dynamics simulations (AMBER force field) can predict solvation effects in aqueous vs. organic media .

Q. How do researchers address conflicting purity results between HPLC and NMR?

Methodological Answer: Contradictions may stem from NMR’s lower sensitivity to low-abundance impurities. Resolve by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.